Cas no 15830-61-2 (9H-Purine-8-thiol,6-amino-9-b-D-xylofuranosyl- (8CI))

9H-Purine-8-thiol,6-amino-9-b-D-xylofuranosyl- (8CI) is a modified nucleoside derivative characterized by the presence of a thiol group at the 8-position and an amino group at the 6-position of the purine ring, linked to a β-D-xylofuranosyl sugar moiety. This structural configuration imparts unique reactivity and potential applications in biochemical and pharmaceutical research. The thiol group enhances its utility as a versatile intermediate for conjugation or further functionalization, while the xylofuranosyl sugar contributes to distinct binding properties. Its well-defined structure makes it valuable for studying nucleoside metabolism, enzyme interactions, and nucleic acid modifications. Suitable for controlled experimental use, it is typically handled under inert conditions due to its sensitivity.
9H-Purine-8-thiol,6-amino-9-b-D-xylofuranosyl- (8CI) structure
15830-61-2 structure
Product Name:9H-Purine-8-thiol,6-amino-9-b-D-xylofuranosyl- (8CI)
CAS No:15830-61-2
MF:C10H13N5O4S
MW:299.306319952011
CID:211438
PubChem ID:12939903
Update Time:2025-10-28

9H-Purine-8-thiol,6-amino-9-b-D-xylofuranosyl- (8CI) Chemical and Physical Properties

Names and Identifiers

    • 9H-Purine-8-thiol,6-amino-9-b-D-xylofuranosyl- (8CI)
    • 2'-Deoxy-8-mercapto-adenosin
    • 2'-deoxy-8-thioadenosine
    • Adenosine, 2'-deoxy-7,8-dihydro-8-thioxo-
    • CTK0A7729
    • SureCN7197443
    • (2R,3R,4R,5R)-2-(6-Amino-8-mercapto-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
    • 15830-61-2
    • Inchi: 1S/C10H13N5O4S/c11-7-4-8(13-2-12-7)15(10(20)14-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H,14,20)(H2,11,12,13)/t3-,5+,6-,9-/m1/s1
    • InChI Key: QILZVYQRHGBEAR-FTWQFJAYSA-N
    • SMILES: S=C1NC2C(N)=NC=NC=2N1[C@H]1[C@@H]([C@H]([C@@H](CO)O1)O)O

Computed Properties

  • Exact Mass: 299.069
  • Monoisotopic Mass: 299.069
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 402
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.9
  • Topological Polar Surface Area: 169Ų

Experimental Properties

  • Density: 1.86
  • Boiling Point: 640.3°C at 760 mmHg
  • Flash Point: 341°C
  • Refractive Index: 1.833
  • PSA: 178.34000
  • LogP: -1.11010

9H-Purine-8-thiol,6-amino-9-b-D-xylofuranosyl- (8CI) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A159003191-100mg
(2R,3R,4R,5R)-2-(6-Amino-8-mercapto-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
15830-61-2 95%
100mg
424.00 USD 2021-06-11

Additional information on 9H-Purine-8-thiol,6-amino-9-b-D-xylofuranosyl- (8CI)

Introduction to 9H-Purine-8-thiol, 6-amino-9-β-D-xylofuranosyl- (8CI) (CAS No. 15830-61-2)

9H-Purine-8-thiol, 6-amino-9-β-D-xylofuranosyl- (8CI) (CAS No. 15830-61-2) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as 6-Amino-9-(β-D-xylofuranosyl)-9H-purine-8-thiol, is a purine derivative with a thiol group at the 8-position and an amino group at the 6-position, attached to a β-D-xylofuranosyl sugar moiety. Its structural complexity and functional groups make it an intriguing candidate for various biological and therapeutic applications.

The thiol group in 9H-Purine-8-thiol, 6-amino-9-β-D-xylofuranosyl is particularly noteworthy due to its reactivity and ability to form disulfide bonds. This property is crucial in many biological processes, including protein folding, redox signaling, and the modulation of enzyme activity. The presence of the thiol group also confers antioxidant properties to the molecule, which can be beneficial in protecting cells from oxidative stress.

The amino group at the 6-position further enhances the compound's versatility by providing a site for potential hydrogen bonding and other interactions. This can influence the compound's solubility, stability, and binding affinity to various biological targets. The β-D-xylofuranosyl sugar moiety adds another layer of complexity, as it can affect the compound's bioavailability and cellular uptake. Sugars are known to play crucial roles in cellular recognition and signaling processes, making this compound a valuable tool for studying these mechanisms.

Recent research has highlighted the potential therapeutic applications of 9H-Purine-8-thiol, 6-amino-9-β-D-xylofuranosyl. Studies have shown that this compound exhibits promising antiviral activity against several RNA viruses, including influenza and hepatitis C viruses. The mechanism of action is thought to involve the inhibition of viral replication through interference with key viral enzymes or pathways. Additionally, the compound's antioxidant properties may help mitigate the oxidative damage associated with viral infections.

In the realm of cancer research, 9H-Purine-8-thiol, 6-amino-9-β-D-xylofuranosyl has shown potential as an anticancer agent. Preclinical studies have demonstrated its ability to induce apoptosis in various cancer cell lines while sparing normal cells. The selective cytotoxicity observed may be attributed to the compound's ability to disrupt specific signaling pathways that are aberrantly activated in cancer cells. Further investigation is needed to elucidate the exact mechanisms involved and to assess its efficacy in vivo.

Beyond its direct therapeutic applications, 9H-Purine-8-thiol, 6-amino-9-β-D-xylofuranosyl serves as a valuable scaffold for drug discovery and development. Its modular structure allows for easy modification through synthetic chemistry techniques, enabling researchers to create analogs with enhanced potency or improved pharmacokinetic properties. This flexibility makes it an attractive starting point for developing novel drugs targeting a wide range of diseases.

In summary, 9H-Purine-8-thiol, 6-amino-9-β-D-xylofuranosyl (CAS No. 15830-61-2) is a multifaceted compound with significant potential in both basic research and clinical applications. Its unique combination of functional groups and structural features positions it as a promising candidate for further exploration in medicinal chemistry and pharmaceutical science. As ongoing research continues to uncover new insights into its properties and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding of biological processes and developing new therapeutic strategies.

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